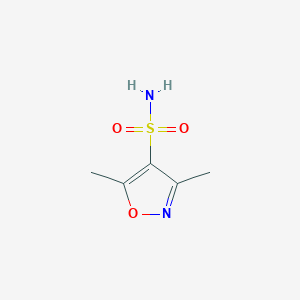

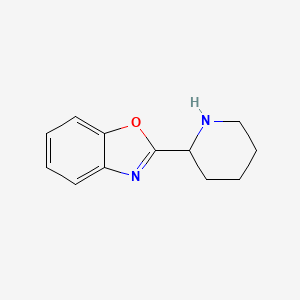

5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on similar triazole derivatives offers insights into the chemical behavior and potential applications of such compounds.

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the use of catalysts under specific conditions. For instance, the synthesis of a series of 5-substituted triazole derivatives was achieved using microwave irradiation and a catalyst, resulting in compounds with antifungal activity . Similarly, the synthesis of 5-furan-2yl-4H-[1,2,4]-triazole-3-thiol was performed from furan-2-carboxylic acid hydrazide . These methods suggest that the synthesis of 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could potentially be carried out through analogous cyclization reactions using appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR and NMR . The crystal structure of related compounds has been determined, providing insights into the molecular conformation and interactions within the crystal lattice . These analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation under classical and microwave conditions . The regioselectivity of such reactions can be influenced by the choice of base and reaction conditions. Additionally, the synthesis of Schiff bases from triazole compounds involves condensation reactions with aldehydes . These reactions are indicative of the chemical reactivity of triazole derivatives and could be relevant to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, solubility, and tautomeric equilibria, are important for their practical applications . The physicochemical properties of newly synthesized compounds are typically characterized in accordance with pharmacopeial methods . The existence of tautomeric forms, such as thiol-thione, can influence the stability and reactivity of these compounds . Understanding these properties is essential for the development of triazole-based pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Crystal Structure Analysis

Research on similar compounds involves the synthesis and crystal structure analysis to understand their chemical behavior and potential applications. For example, studies have synthesized various triazole and thiadiazole derivatives, analyzing their crystal structures to understand how modifications affect their properties and potential uses in medicinal chemistry and materials science (Xu et al., 2006).

Antimicrobial Activities

Several studies have synthesized new derivatives of 1,2,4-triazoles and evaluated their antimicrobial activities. These compounds have been shown to exhibit significant antimicrobial properties against various bacteria and fungi, indicating their potential as leads for the development of new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Activity

Derivatives of 1,2,4-triazoles have also been prepared and tested for their insecticidal activities against certain pests, revealing that some compounds exhibit significant insecticidal properties. This suggests their potential use in developing safer and more effective insecticides (Maddila et al., 2015).

Anticorrosive Properties

Research into the application of triazole derivatives also extends to the field of materials science, where these compounds have been investigated as anticorrosive agents for metals in acidic environments. Studies have shown that certain benzimidazole and triazole derivatives effectively inhibit steel corrosion, demonstrating the potential of these compounds in industrial applications (Yadav et al., 2013).

Antihypertensive Agents

The synthesis of triazole derivatives has also been directed towards discovering new antihypertensive agents. By exploring different synthetic routes and evaluating the biological activity of these compounds, researchers aim to develop more effective and selective angiotensin II antagonists for treating hypertension (Ashton et al., 1993).

Orientations Futures

Propriétés

IUPAC Name |

3-(4,5-dimethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-5-6(2)14-4-7(5)8-10-11-9(13)12(8)3/h4H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQRMXBSHBPNAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C2=NNC(=S)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407329 |

Source

|

| Record name | 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

588685-93-2 |

Source

|

| Record name | 5-(4,5-dimethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

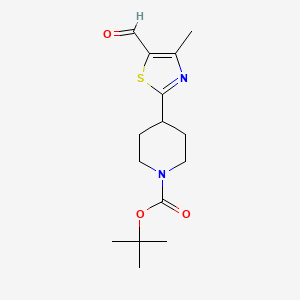

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B1309574.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)

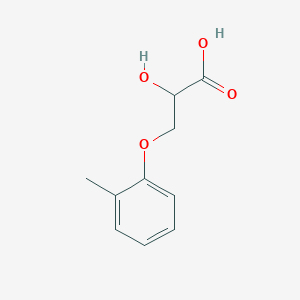

![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)